molecular formula C26H17N3S B405774 12,14-diphenyl-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-8-amine

12,14-diphenyl-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-8-amine

Cat. No.: B405774
M. Wt: 403.5g/mol
InChI Key: UWWAVAOWRXJHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes pyridine, thiophene, and isoquinoline moieties, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of intermediate compounds, which are then subjected to cyclization reactions using catalysts and specific reaction conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5(6H)-one
  • 7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-carboxylic acid

Uniqueness

7,9-Diphenylpyrido[3’,2’:4,5]thieno[3,2-c]isoquinolin-5-amine is unique due to its specific fused ring structure and the presence of both pyridine and thiophene rings

Properties

Molecular Formula

C26H17N3S

Molecular Weight

403.5g/mol

IUPAC Name

12,14-diphenyl-17-thia-9,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-8-amine

InChI

InChI=1S/C26H17N3S/c27-25-19-14-8-7-13-18(19)24-23(29-25)22-20(16-9-3-1-4-10-16)15-21(28-26(22)30-24)17-11-5-2-6-12-17/h1-15H,(H2,27,29)

InChI Key

UWWAVAOWRXJHRS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C5=CC=CC=C5C(=N4)N)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C4=C(S3)C5=CC=CC=C5C(=N4)N)C6=CC=CC=C6

Origin of Product

United States

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